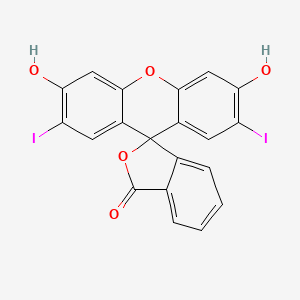
2',7'-Diiodofluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,7’-Diiodofluorescein is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the substitution of iodine atoms at the 2’ and 7’ positions of the fluorescein molecule. It is widely used in various scientific fields due to its unique photophysical properties, including its ability to emit fluorescence when exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Diiodofluorescein typically involves the iodination of fluorescein. The process begins with the reaction of fluorescein with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the 2’ and 7’ positions .
Industrial Production Methods: Industrial production of 2’,7’-Diiodofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2’,7’-Diiodofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound back to fluorescein or other intermediates.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized fluorescein derivatives .
Scientific Research Applications
2’,7’-Diiodofluorescein has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,7’-Diiodofluorescein involves its ability to absorb light and emit fluorescence. The iodine atoms enhance the compound’s photophysical properties, making it highly fluorescent. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its subsequent emission of fluorescence .
Comparison with Similar Compounds
2’,7’-Dichlorofluorescein: Similar in structure but with chlorine atoms instead of iodine.
4,5-Diiodofluorescein: Another derivative with iodine substitutions at different positions, affecting its fluorescence characteristics.
Eosin Y: A brominated derivative of fluorescein used in various staining techniques.
Uniqueness: 2’,7’-Diiodofluorescein is unique due to its specific iodine substitutions, which enhance its fluorescence intensity and stability compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and precision .
Properties
CAS No. |
83498-89-9 |
|---|---|
Molecular Formula |
C20H10I2O5 |
Molecular Weight |
584.1 g/mol |
IUPAC Name |
3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |
InChI Key |
YUOSDRMYPOJFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


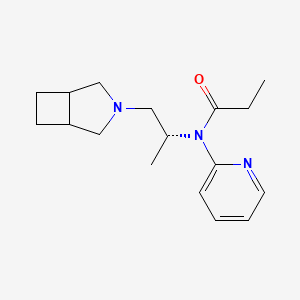
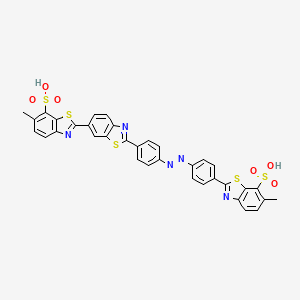
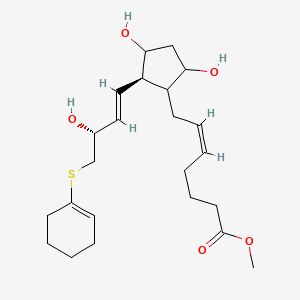
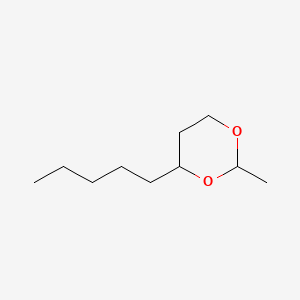
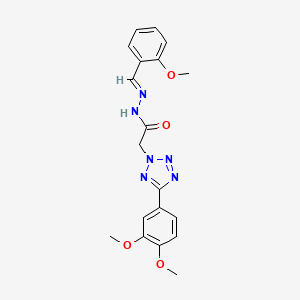
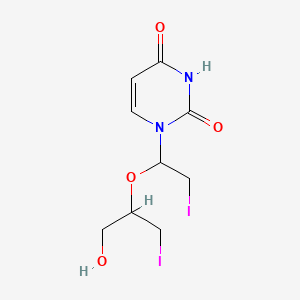
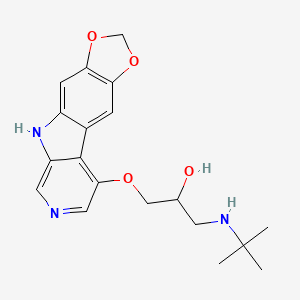
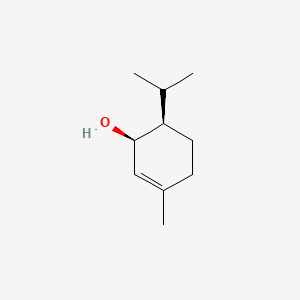
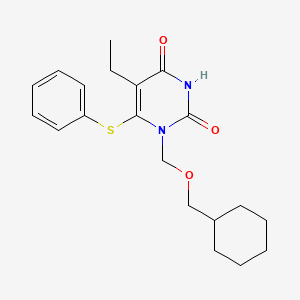
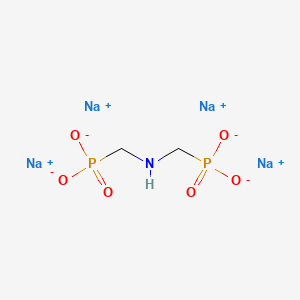
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
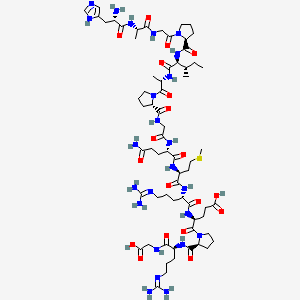

![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
